

6-TET Azide spectral properties for fluorescence microscopy

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Compound of Interest

Compound Name: 6-TET Azide

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6-TET Azide for Fluorescence Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral properties and applications of 6-TET (Tetrachlorofluorescein) Azide, a fluorescent probe increasingly utilized in fluorescence microscopy for visualizing a wide array of biological molecules and processes. This guide provides the essential data, detailed experimental protocols, and logical workflows necessary for the successful implementation of **6-TET Azide** in your research.

Core Spectral Properties of 6-TET Azide

6-TET Azide is a derivative of the green-fluorescent dye tetrachlorofluorescein, engineered to contain an azide group. This functionalization allows for its covalent attachment to alkyne-modified biomolecules via bioorthogonal "click chemistry" reactions. Its spectral characteristics make it a valuable tool for fluorescence imaging.

The key spectral properties of **6-TET Azide** are summarized in the table below. These values are crucial for selecting appropriate filter sets for microscopy and for quantitative analysis of fluorescence intensity.

Spectral Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	519 - 521 nm	[1][2][3][4]
Emission Maximum (λ_{em})	535 - 536 nm	[1]
Molar Extinction Coefficient (ϵ)	~100,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.47	
Recommended Quencher	BHQ®-1	

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.

Principles of Labeling with 6-TET Azide

The utility of **6-TET Azide** in fluorescence microscopy stems from its ability to participate in highly specific and efficient click chemistry reactions. The azide moiety on the dye reacts with a terminal alkyne group, which can be metabolically, enzymatically, or chemically introduced into a target biomolecule (e.g., proteins, nucleic acids, glycans). This forms a stable triazole linkage, covalently attaching the fluorescent probe to the molecule of interest.

There are two primary forms of azide-alkyne click chemistry employed for this purpose:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is a highly efficient and widely used reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as THPTA or TBTA are often included to stabilize the copper(I) ion and protect the sample.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIBO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for live-cell imaging.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with **6-TET Azide** for fluorescence microscopy. These should be optimized for your specific cell type, target molecule, and experimental setup.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with 6-TET Azide (CuAAC)

This protocol is adapted for the labeling of oligonucleotides that have been synthesized to contain a terminal alkyne modification.

Materials:

- Alkyne-modified oligonucleotide
- **6-TET Azide**
- DMSO (anhydrous)
- Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- TBTA or THPTA ligand stock solution (e.g., 50 mM in DMSO/t-BuOH)
- Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Nuclease-free water

Procedure:

- Preparation of Reagents:
 - Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 μM).
 - Prepare a 10 mM stock solution of **6-TET Azide** in anhydrous DMSO.
 - Freshly prepare the Sodium Ascorbate solution.

- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified oligonucleotide solution
 - 2 M TEAA buffer to a final concentration of 0.2 M
 - DMSO to a final concentration of 50% (v/v)
 - **6-TET Azide** stock solution to a final concentration of 1.5 times the oligonucleotide concentration.
 - Vortex the mixture thoroughly.
- Catalyst Preparation and Addition:
 - In a separate tube, premix the CuSO₄ and TBTA/THPTA ligand solutions.
 - Add the freshly prepared Sodium Ascorbate solution to the reaction mixture and vortex briefly.
 - Immediately add the premixed catalyst to the reaction tube.
- Incubation:
 - Incubate the reaction at room temperature overnight, protected from light.
- Purification:
 - Purify the labeled oligonucleotide using standard methods such as ethanol precipitation, HPLC, or gel electrophoresis to remove unreacted dye and catalyst.
- Storage:
 - Store the purified, labeled oligonucleotide at -20°C in a light-protected container.

Protocol 2: Cellular Imaging with 6-TET Azide via Metabolic Labeling and SPAAC

This protocol describes the labeling of newly synthesized biomolecules in living cells by first metabolically incorporating an alkyne-modified precursor, followed by copper-free click chemistry with **6-TET Azide**. This example focuses on labeling glycoproteins with an alkyne-modified sugar.

Materials:

- Mammalian cells cultured on coverslips or in imaging dishes
- Cell culture medium
- Alkyne-modified metabolic precursor (e.g., a peracetylated N-propargyloxycarbonyl-D-mannosamine (Ac₄ManNAI) for glycan labeling)
- **6-TET Azide**
- DBCO-functionalized linker (if **6-TET Azide** is not already linked to a strained alkyne)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

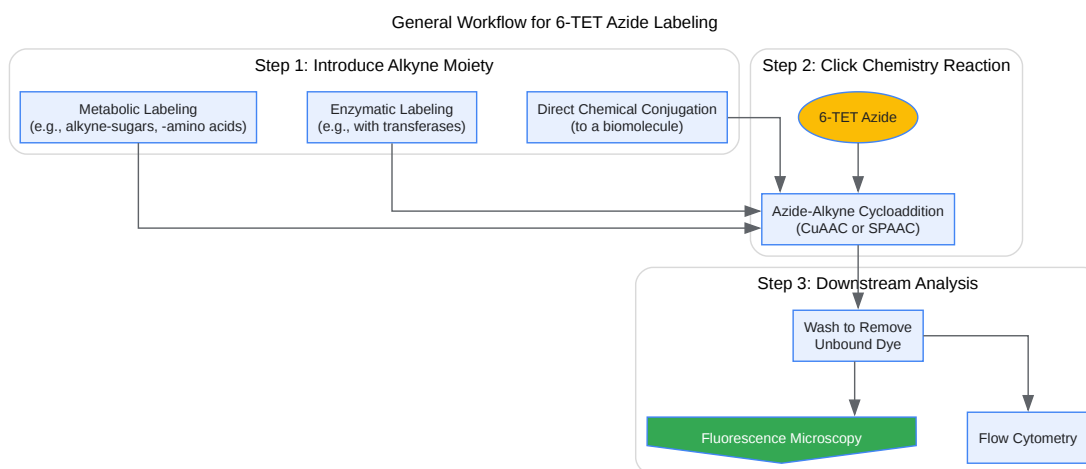
- Metabolic Labeling:
 - Culture cells to the desired confluency.

- Replace the culture medium with fresh medium containing the alkyne-modified metabolic precursor at an optimized concentration.
- Incubate the cells for a period sufficient for incorporation into the target biomolecules (e.g., 24-48 hours).
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.
 - Wash the cells twice with PBS.
- Strain-Promoted Click Reaction:
 - Prepare a staining solution of the DBCO-linked **6-TET Azide** in PBS at a final concentration of 10-25 μM .
 - Incubate the fixed and permeabilized cells with the staining solution for 30-120 minutes at room temperature, protected from light.
- Washing and Counterstaining:
 - Wash the cells three times with PBS.
 - If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.

- Image the cells using a fluorescence microscope equipped with filter sets appropriate for **6-TET Azide** (e.g., FITC/GFP channel).

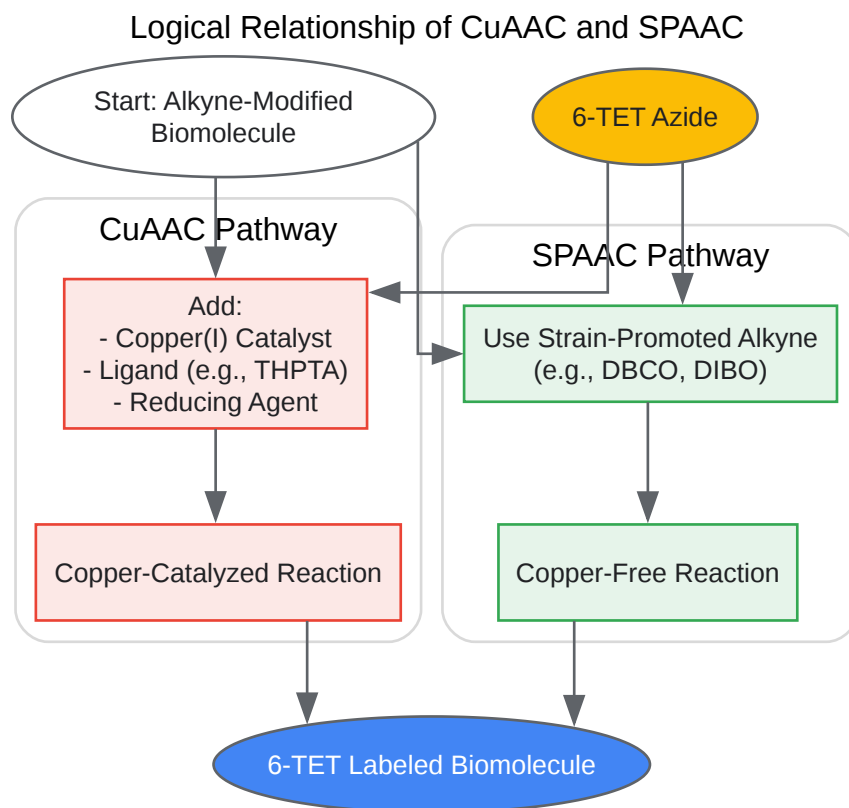
Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is a key application of fluorescence microscopy. The following diagrams, rendered in DOT language, illustrate the logical workflows for utilizing **6-TET Azide** in your experiments.



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Caption: General experimental workflow for labeling biomolecules with **6-TET Azide**.



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Caption: Comparison of CuAAC and SPAAC pathways for **6-TET Azide** conjugation.

Conclusion

6-TET Azide is a robust and versatile fluorescent probe for the detection and visualization of a wide range of biomolecules in fluorescence microscopy. Its bright green fluorescence, coupled with the specificity and efficiency of click chemistry, provides a powerful tool for researchers in cell biology, molecular biology, and drug development. By understanding its spectral properties and optimizing the provided experimental protocols, researchers can effectively integrate **6-TET Azide** into their imaging workflows to gain deeper insights into complex biological systems.

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